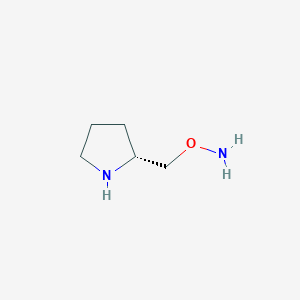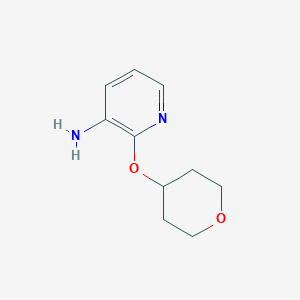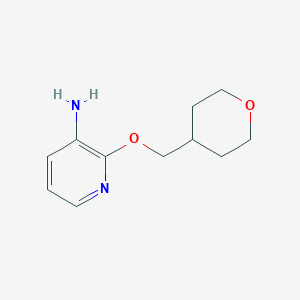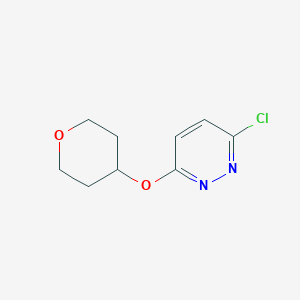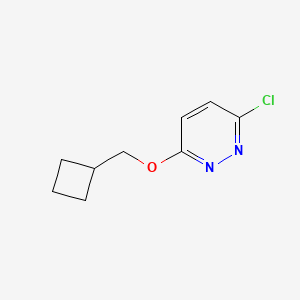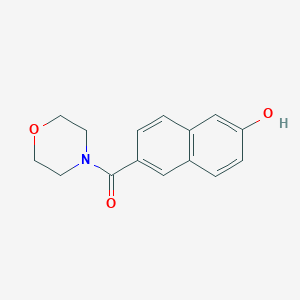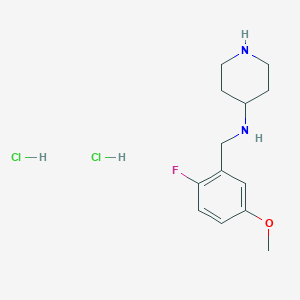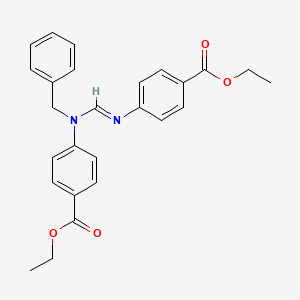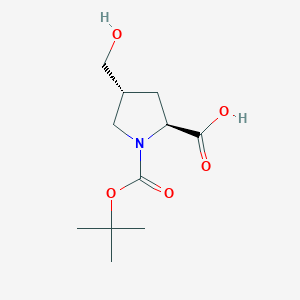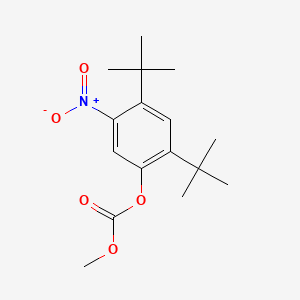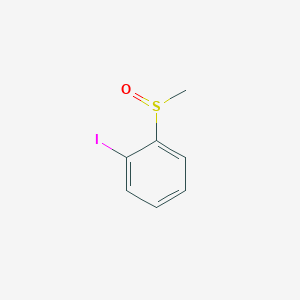
1-Iodo-2-(methylsulfinyl)benzene
Vue d'ensemble
Description
“1-Iodo-2-(methylsulfinyl)benzene” is a chemical compound with the molecular formula C7H7IOS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-Iodo-2-(methylsulfinyl)benzene” consists of a benzene ring with an iodine atom and a methylsulfinyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .Applications De Recherche Scientifique
Molecular Structure and Interactions
1-Iodo-2-(methylsulfinyl)benzene and its derivatives have been studied for their unique molecular structures. In these compounds, the orientation of the O atom and the methyl group in the methylsulfinyl substituent plays a significant role. The crystal structures of these compounds are often stabilized by various intermolecular interactions. For instance, Choi et al. (2008) and (2009) observed C—H⋯π interactions and weak intermolecular C—H⋯O hydrogen bonds in compounds with a similar structure to 1-Iodo-2-(methylsulfinyl)benzene (Choi, Seo, Son, & Lee, 2008) (Choi, Seo, Son, & Lee, 2009).
Catalytic Activity
The compound's derivatives are also explored for their potential in catalyzing chemical reactions. For example, Mejía and Togni (2012) investigated the catalytic properties of methyltrioxorhenium in the trifluoromethylation of various aromatic compounds using a hypervalent iodine reagent (Mejía & Togni, 2012). Furthermore, the work of Pezet et al. (2002) on ruthenium bis(bipyridine) sulfoxide complexes highlights their role as catalysts in alkene epoxidation, demonstrating the versatility of sulfoxide complexes in organic synthesis (Pezet, Aït‐Haddou, Daran, Sasaki, & Balavoine, 2002).
Reactions with Other Compounds
Research by Pirkuliev et al. (2001) on the reactions of [fluoro(sulfonyloxy)iodo]benzene with various olefins results in the formation of disulfonates and α-fluoro-β-sulfonyloxy products. This study highlights the reactivity of such compounds in forming complex molecular structures (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).
Spectroscopic and Computational Studies
The research conducted by Nguyen et al. (2015) on the Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) anion exemplifies the use of these compounds in spectroscopic and computational studies. Their work delves into the stereoelectronic effects, spectroscopy, and computational analysis of the methylated and aurated complexes, providing insights into the electronic properties of these compounds (Nguyen, Khoo, & Yip, 2015).
Halogenation Processes
Shah et al. (1986) investigated the tosyloxylactonization of alkenoic acids with [hydroxy(tosyloxy)iodo] benzene, revealing the potential of such compounds in synthetic organic chemistry, particularly in the formation of lactones and unsaturated lactones (Shah, Taschner, Koser, & Rach, 1986).
Propriétés
IUPAC Name |
1-iodo-2-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJBRKQMWCHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-(methylsulfinyl)benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

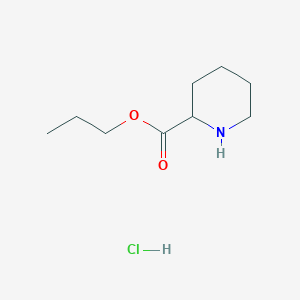
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
